N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide
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Overview
Description
N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acetamide and contains a benzyl group, an ethoxy group, and a pyridin-2-yl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide typically involves the reaction of benzylamine with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit tubulin polymerization and Src kinase signaling, which are crucial pathways in cell division and signal transduction. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds have similar core structures and are used in various medicinal applications.
Uniqueness
N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit key molecular pathways makes it a valuable compound in the development of new therapeutic agents .
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-benzyl-2-ethoxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-13-16(19)18(15-10-6-7-11-17-15)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
BWJCWFCZGFCMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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